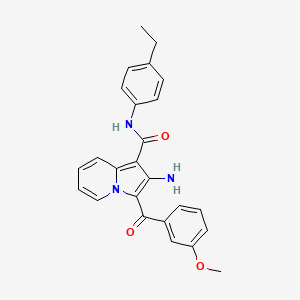

2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Beschreibung

2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of an amino group, an ethylphenyl group, a methoxybenzoyl group, and a carboxamide group attached to the indolizine core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Eigenschaften

IUPAC Name |

2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-16-10-12-18(13-11-16)27-25(30)21-20-9-4-5-14-28(20)23(22(21)26)24(29)17-7-6-8-19(15-17)31-2/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOMWQZAMDHBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone. This step often requires the use of a strong acid catalyst and elevated temperatures.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. This step may require the use of a base to facilitate the substitution.

Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, which involves the use of an alkyl halide and a Lewis acid catalyst.

Addition of the 3-Methoxybenzoyl Group: The 3-methoxybenzoyl group can be introduced through an acylation reaction using a suitable acyl chloride and a base.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ethylphenyl group, leading to the formation of corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the methoxybenzoyl moiety, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents.

Substitution: Common reagents include halides, acids, and bases. Reactions are typically carried out in polar solvents under controlled temperatures.

Major Products

Oxidation: Oxides or hydroxyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and nucleic acids. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-(4-methylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

- 2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

- 2-amino-N-(4-ethylphenyl)-3-(3-methoxyphenyl)indolizine-1-carboxamide

Uniqueness

2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is unique due to the specific combination of functional groups attached to the indolizine core

Biologische Aktivität

2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family, characterized by its unique chemical structure that includes an amino group, an ethylphenyl group, a methoxybenzoyl group, and a carboxamide group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is , with a molecular weight of 413.5 g/mol. The structure can be represented as follows:

The exact mechanism of action for 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions may modulate various signaling pathways, inhibit enzyme activity, or bind to specific receptors involved in disease processes.

Anticancer Properties

Research indicates that compounds similar to 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine have shown significant anticancer activity. For instance, studies have demonstrated that certain indolizine derivatives exhibit selective cytotoxicity against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| A498 (Renal Cancer) | 10.0 | Cell cycle arrest |

| IGROV1 (Ovarian Cancer) | 7.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi, potentially making it a candidate for developing new antimicrobial agents.

Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of indolizine derivatives on breast cancer models. The study found that the compounds led to significant tumor regression in vivo and demonstrated a unique biphasic dose-response relationship.

Study 2: Mechanistic Insights

Another study focused on the mechanism of action of related indolizine compounds. It was found that these compounds could selectively induce the expression of cytochrome P450 enzymes in sensitive cancer cell lines, enhancing their anticancer efficacy through metabolic activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-(4-ethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, and what key reaction conditions are required?

- Synthetic Routes :

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., nitrogen) .

- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution using coupling agents (e.g., EDCI, DCC) .

- Benzoylation/Methoxylation : Electrophilic aromatic substitution with 3-methoxybenzoyl chloride and 4-ethylaniline under acidic/basic conditions .

- Key Conditions :

- Temperature control during cyclization (e.g., 60–80°C) to avoid side reactions.

- Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) in DMSO-d6 or CDCl3 .

- ESI-MS : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What are the primary solubility and stability profiles of this compound under various experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Adjust solvent systems (e.g., DMSO:water mixtures) for biological assays .

- Stability :

- Stable at –20°C under inert atmospheres for long-term storage.

- Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the carboxamide bond. Use neutral buffers for in vitro studies .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining high purity?

- Catalyst Screening : Test Pd(0)/Cu(I) ratios (e.g., 1:2 mol%) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .

- Continuous Flow Reactors : Scale up synthesis with automated temperature/pressure control to minimize batch variability .

- HPLC Monitoring : Track intermediate purity (e.g., C18 columns, acetonitrile:water mobile phase) to identify critical purification steps .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound against specific biological targets?

- Substituent Modifications :

- Replace 3-methoxybenzoyl with halogenated (e.g., 4-fluorobenzoyl) or nitro groups to assess electronic effects on target binding .

- Compare 4-ethylphenyl vs. 4-methoxyphenyl substituents to evaluate steric influences .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., kinases) or receptors .

- Enzyme Assays : Measure IC50 values against purified targets (e.g., COX-2, topoisomerase II) to quantify inhibitory activity .

Q. How can contradictory data regarding the compound's biological activity across different studies be systematically addressed?

- Purity Validation : Re-analyze batches via HPLC and elemental analysis to rule out impurities (e.g., unreacted intermediates) .

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times in cytotoxicity studies.

- Include positive controls (e.g., doxorubicin for anticancer assays) to calibrate experimental conditions .

- Mechanistic Follow-Up :

- Perform RNA-seq or proteomics to identify off-target effects in conflicting studies .

- Validate receptor binding via SPR (surface plasmon resonance) if discrepancies arise in IC50 values .

Methodological Notes

- References : Prioritize data from peer-reviewed journals (e.g., J. Appl. Pharm. Sci.) and databases like PubChem .

- Contradictions : Cross-check synthetic protocols (e.g., catalyst types in vs. microwave conditions in ) to resolve yield disparities.

- Advanced Tools : Leverage X-ray crystallography (as in ) for unresolved structural ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.